Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a butylbenzenesulfonyl group and a sulfanylacetamido moiety. The unique structure of this compound makes it an interesting subject for synthetic chemistry and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the butylbenzenesulfonyl group and the sulfanylacetamido moiety. The final step involves esterification to form the benzoate ester.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of Butylbenzenesulfonyl Group: The butylbenzenesulfonyl group can be introduced via a sulfonylation reaction using butylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Sulfanylacetamido Moiety: The sulfanylacetamido group can be formed by reacting the pyrimidine intermediate with a suitable thiol and acetamide derivative.
Esterification: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfonyl and pyrimidine groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets through its sulfonyl and pyrimidine groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 2-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of both a sulfonyl group and a pyrimidine ring in its structure
Properties
Molecular Formula |
C24H25N3O6S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |
InChI Key |
YVKAWGJCZYMKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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